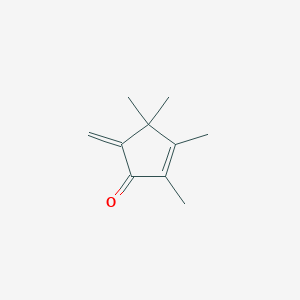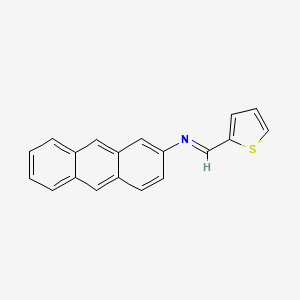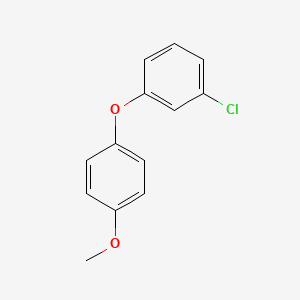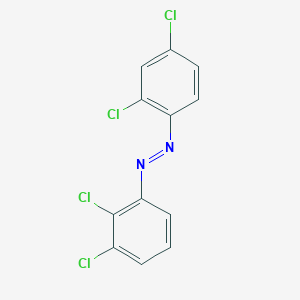
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one is an organic compound with the molecular formula C₁₀H₁₄O It is a cyclopentenone derivative characterized by its unique structure, which includes multiple methyl groups and a methylene group attached to a cyclopentene ring
Vorbereitungsmethoden
The synthesis of 2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with appropriate reagents to introduce the methylene group at the 5-position. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The presence of multiple methyl groups makes it susceptible to substitution reactions, where one or more methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one exerts its effects involves interactions with various molecular targets. Its structure allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The compound’s reactivity is primarily due to the presence of the methylene and carbonyl groups, which can form covalent bonds with other molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one can be compared with other similar compounds, such as:
2,3,4,5-Tetramethyl-2-cyclopentenone: This compound lacks the methylene group at the 5-position, making it less reactive in certain types of chemical reactions.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound has a different arrangement of methyl groups and lacks the carbonyl group, resulting in different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
864685-64-3 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2,3,4,4-tetramethyl-5-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-6-7(2)10(4,5)8(3)9(6)11/h3H2,1-2,4-5H3 |
InChI-Schlüssel |
HPRXOWFUCCMLJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C)C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)



![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)

![5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile](/img/structure/B14182966.png)

![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)

![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)

![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
